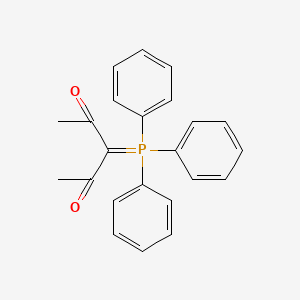![molecular formula C15H18F6N2O B11483875 N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11483875.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide is a fluorinated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide typically involves the reaction of hexafluoroisopropanol with aniline derivatives under controlled conditions. The reaction is facilitated by the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexafluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroisopropanol derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups enhance its reactivity and stability, allowing it to participate in various biochemical processes. The compound may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional groups.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound with distinct structural features.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}pentanamide stands out due to its unique combination of hexafluoro groups and a pentanamide moiety. This combination imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C15H18F6N2O |
|---|---|
Molecular Weight |
356.31 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(3-methylanilino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C15H18F6N2O/c1-3-4-8-12(24)23-13(14(16,17)18,15(19,20)21)22-11-7-5-6-10(2)9-11/h5-7,9,22H,3-4,8H2,1-2H3,(H,23,24) |
InChI Key |
VCQDTSQGXVOHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide](/img/structure/B11483798.png)
![Ethyl 2,7-bis(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483800.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483806.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11483817.png)
![N,N-diethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11483818.png)
![2'-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane]](/img/structure/B11483823.png)
![[2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11483831.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-5-thiol](/img/structure/B11483832.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11483842.png)
![4-[(Pyridin-4-ylmethyl)amino]-1,2-thiazole-3-carboxamide](/img/structure/B11483846.png)
![1-(1,1,1,3,3,3-Hexafluoro-2-phenoxypropan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11483848.png)
![Methyl 4-hydroxy-5-[1-hydroxy-2-(3-methoxyphenyl)-2-oxoethyl]-2-methylthiophene-3-carboxylate](/img/structure/B11483849.png)
![N-methyl-1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanamine](/img/structure/B11483854.png)
